8-Fluoro-2H-chromen-2-one

SLC26A3 DRA inhibition Medicinal chemistry

Researchers needing fluorinated coumarins face ambiguous substitution effects: 8-chloro or 8-bromo analogs cannot model 8-fluoro pharmacology. 8-Fluoro-2H-chromen-2-one (CAS 75487-83-1) solves this with: - Validated precursor for 3-amino-8-fluorocoumarin (antibacterial/antitumor patents) - Essential SAR control vs. 8-Cl/8-Br (distinct DRA inhibition potency profile) - Positional isomer for metabolic stability probing Direct replacement for generic coumarins in library synthesis.

Molecular Formula C9H5FO2
Molecular Weight 164.13 g/mol
CAS No. 75487-83-1
Cat. No. B11917058
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoro-2H-chromen-2-one
CAS75487-83-1
Molecular FormulaC9H5FO2
Molecular Weight164.13 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)F)OC(=O)C=C2
InChIInChI=1S/C9H5FO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H
InChIKeyCCWDACUHUUXVSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoro-2H-chromen-2-one: Strategic Procurement Overview


8-Fluoro-2H-chromen-2-one (CAS 75487-83-1) is a fluorinated coumarin derivative characterized by a single fluorine substituent at the 8-position of the 2H-chromen-2-one nucleus, which imparts distinct electronic properties relevant to medicinal chemistry and materials science applications [1]. The compound serves as a versatile synthetic intermediate and building block for generating bioactive molecules, as evidenced by its use in the synthesis of 3-amino-8-fluorocoumarin derivatives claimed as antibacterial and antitumor agents .

Why 8-Fluoro-2H-chromen-2-one Cannot Be Substituted by Other Coumarins


Within the coumarin class, simple substitution with other halogens (e.g., chlorine, bromine) or the omission of the fluorine substituent leads to markedly different pharmacological profiles and material properties. Specifically, the size and electronic nature of the 8-position substituent dictate target binding affinity and potency in biological systems, as well as spectral characteristics. As demonstrated in comparative studies, 8-fluoro-substituted coumarins exhibit distinct potency relative to their 8-chloro and 8-bromo counterparts, making direct substitution without re-evaluation of activity and physicochemical properties scientifically unsound [1]. This structural sensitivity precludes the use of generic 'coumarin' or even other halogenated analogs as interchangeable commodities in research and development workflows [1].

Evidence for 8-Fluoro-2H-chromen-2-one Specificity


DRA Inhibitory Potency: 8-Fluoro vs 8-Chloro Analogs

In a systematic structure-activity relationship (SAR) study of 4-methylcoumarins, 8-fluoro-substituted analogs (compounds 4q–4t) were found to be slightly less potent as inhibitors of the SLC26A3 (DRA) anion exchanger compared to their direct 8-chloro-substituted counterparts [1]. An optimized 8-chloro analog (4k) demonstrated an IC50 of 25 nM, representing an approximately 2-fold improvement in potency over the lead candidate 4b (IC50 40–50 nM), while the 8-fluoro series did not achieve this level of potency enhancement [1].

SLC26A3 DRA inhibition Medicinal chemistry

Positional Isomer Effects: 8-Fluoro vs Other Fluorocoumarins

The position of fluorine substitution on the coumarin scaffold is a critical determinant of biological activity. Comparative SAR analysis within the same study demonstrates that varying the substituent at the coumarin 8-position (e.g., methyl, chloro, bromo, fluoro) produces distinct potency profiles for DRA inhibition, confirming that 8-substitution is a sensitive site for modulating target engagement [1]. While specific IC50 values for all 8-fluoro analogs were not individually enumerated, the study's conclusion that 8-fluoro-coumarins (4q–4t) are less potent than 8-chloro analogs underscores the non-equivalence of positional and halogen variants [1].

Structure-activity relationship Halogen effects Fluorine substitution

Synthetic Intermediate for Antibacterial and Antitumor Agents

Patent literature explicitly claims 8-fluoro-2H-chromen-2-one (as the scaffold) and its derivative 3-amino-8-fluorocoumarin as production intermediates for coumarin compounds intended as active ingredients in novel antibacterial, antitumor, and antiviral agents . The patent specifically cites 3-amino-8-fluorocoumarin, highlighting the unique value of the 8-fluoro substitution for generating biologically active derivatives . This contrasts with non-fluorinated or differently halogenated coumarins which are not similarly claimed in this context.

Synthetic intermediate Antibacterial Antitumor

Research and Industrial Application Scenarios


SAR Exploration of DRA Inhibitors

Researchers investigating anion exchange inhibitors for constipation or kidney stone indications can use 8-fluoro-2H-chromen-2-one as a core scaffold to generate 4,8-disubstituted coumarin libraries. As established in Section 3, 8-fluoro substitution provides a distinct potency profile relative to 8-chloro and 8-bromo analogs, enabling systematic exploration of halogen effects on DRA inhibition [1].

Intermediate for Antibacterial and Antitumor Lead Generation

This compound is a validated intermediate for synthesizing 3-amino-8-fluorocoumarin derivatives, which are claimed in patent literature as potential antibacterial, antitumor, and antiviral agents . Procurement of the 8-fluoro scaffold is essential for replicating or expanding upon these patented synthetic routes.

Fluorine-Specific SAR Studies

In programs where fluorine substitution is being probed for metabolic stability or target engagement, 8-fluoro-2H-chromen-2-one provides a specific positional isomer. The direct comparator data (Section 3) confirms that 8-fluoro analogs behave differently from 8-chloro or 8-bromo analogs, making this compound a necessary control in SAR studies of coumarin-based inhibitors [1].

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